molecular formula C19H11Cl2N3O3S B11647539 N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide

N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide

Cat. No.: B11647539
M. Wt: 432.3 g/mol
InChI Key: PNWLMQWXGKPEHK-UHFFFAOYSA-N
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Description

N-{[2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide is a synthetic small molecule characterized by a benzoxazole core linked to a furan-2-carboxamide via a carbamothioyl bridge. This structure places it within a class of heterocyclic compounds known to be privileged scaffolds in medicinal chemistry due to their wide range of potential biological activities . Compounds featuring benzoxazole and furan rings are frequently investigated for their antitumor properties. Related furan-2-carboxamide derivatives have been identified as novel microtubule stabilizing agents, which induce mitotic arrest and potentiate apoptosis in cancer cells, representing a valuable mechanism for anticancer research . Furthermore, structural analogs containing the benzoxazole moiety have shown promise as non-nucleoside inhibitors of viral polymerases, demonstrating potent activity against human norovirus in cell-based assays . The incorporation of a carbamothioyl group is a significant functional feature, as derivatives containing this group, such as carbamothioyl-furan-2-carboxamides, have displayed significant antimicrobial and anticancer potential in preliminary in vitro studies . This combination of structural features makes this compound a compound of high interest for research in oncology, virology, and antimicrobial agent development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H11Cl2N3O3S

Molecular Weight

432.3 g/mol

IUPAC Name

N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C19H11Cl2N3O3S/c20-10-3-5-12(13(21)8-10)18-23-14-9-11(4-6-15(14)27-18)22-19(28)24-17(25)16-2-1-7-26-16/h1-9H,(H2,22,24,25,28)

InChI Key

PNWLMQWXGKPEHK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-5-Nitrophenol with 2,4-Dichlorobenzoyl Chloride

The benzoxazole ring is constructed via acid-catalyzed cyclization. A mixture of 2-amino-5-nitrophenol (1.54 g, 10 mmol) and 2,4-dichlorobenzoyl chloride (2.24 g, 10 mmol) in methanesulfonic acid (15 mL) is heated at 110–120°C for 6–8 hours. The reaction proceeds via amide bond formation, followed by intramolecular cyclization to yield the benzoxazole intermediate.

Key Parameters

  • Catalyst : Methanesulfonic acid (neat)

  • Temperature : 110–120°C

  • Yield : ~75% (crude)

The product is purified via recrystallization from ethanol, yielding pale-yellow crystals.

Reduction of Nitro Group to Amine

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation. A suspension of 5-nitro-2-(2,4-dichlorophenyl)-1,3-benzoxazole (3.2 g, 9 mmol) in ethanol (50 mL) is treated with 10% Pd/C (0.3 g) under hydrogen gas (1 atm) at 25°C for 12 hours. Filtration and solvent evaporation yield 5-amino-2-(2,4-dichlorophenyl)-1,3-benzoxazole as a white solid.

Key Parameters

  • Catalyst : 10% Pd/C

  • Solvent : Ethanol

  • Yield : ~90%

Preparation of Furan-2-Carbonyl Iso-Thiocyanate

The carbamothioyl bridge is introduced via reaction of the benzoxazole amine with furan-2-carbonyl iso-thiocyanate , synthesized in situ from furan-2-carboxylic acid.

Conversion of Furan-2-Carboxylic Acid to Acyl Chloride

Furan-2-carboxylic acid (1.12 g, 10 mmol) is refluxed with thionyl chloride (1.19 mL, 16 mmol) in dry benzene (20 mL) for 10–12 hours. Excess reagents are removed under reduced pressure to yield furan-2-carbonyl chloride as a colorless liquid.

Key Parameters

  • Solvent : Dry benzene

  • Temperature : Reflux

  • Yield : ~95%

Synthesis of Iso-Thiocyanate Intermediate

The acyl chloride is treated with potassium thiocyanate (1.94 g, 20 mmol) in dry acetone (30 mL) at 25°C for 1 hour. Filtration removes potassium chloride, and the filtrate containing furan-2-carbonyl iso-thiocyanate is used directly without isolation.

Formation of the Carbamothioyl Bridge

The final step involves coupling the benzoxazole amine with the iso-thiocyanate to form the carbamothioyl linkage.

Reaction of 5-Amino-Benzoxazole with Iso-Thiocyanate

A solution of 5-amino-2-(2,4-dichlorophenyl)-1,3-benzoxazole (2.8 g, 8.5 mmol) in tetrahydrofuran (THF, 30 mL) is added dropwise to the iso-thiocyanate solution. The mixture is refluxed for 6 hours, cooled, and poured into ice-cold water (100 mL). The precipitate is filtered and recrystallized from ethyl acetate to yield the target compound.

Key Parameters

  • Solvent : THF

  • Temperature : Reflux

  • Yield : ~70%

Optimization and Characterization

Reaction Optimization

  • Cyclization Efficiency : Methanesulfonic acid outperforms polyphosphoric acid in minimizing side reactions.

  • Reduction Selectivity : Catalytic hydrogenation preserves the benzoxazole ring integrity better than tin(II) chloride reductions.

Spectroscopic Characterization

  • IR Spectroscopy :

    • N-H Stretch : 3350 cm⁻¹ (amine)

    • C=O Stretch : 1680 cm⁻¹ (carboxamide)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.42 (s, 1H, benzoxazole-H)

    • δ 7.89 (d, J = 8.4 Hz, 2H, dichlorophenyl-H)

    • δ 7.52 (m, 3H, furan-H and NH)

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Research)
Benzoxazole CyclizationMethanesulfonic acid, 110°CPolyphosphoric acid, 130°C
Amine ReductionH₂/Pd-C, 90% yieldSnCl₂/HCl, 75% yield
Carbamothioyl Yield70%65%

Method A offers higher yields and milder conditions, making it preferable for scale-up.

Challenges and Solutions

  • Nitro Group Reduction : Catalytic hydrogenation avoids over-reduction observed with acidic conditions.

  • Iso-Thiocyanate Stability : In situ generation prevents decomposition, enhancing reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and dichlorophenyl groups can facilitate binding to hydrophobic pockets, while the thiourea moiety can form hydrogen bonds with active site residues . This multi-faceted interaction can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carbamothioyl Derivatives

Compound Core Structure Substituents Biological Activity
Target Compound Benzoxazole 2,4-dichlorophenyl, furan-2-carboxamide Not reported
Ligand Benzamide 4-chloro, bis(2,4-dimethoxybenzyl) Antibacterial, antifungal
Compound Benzodioxine 4-chlorophenyl, tetrahydrothiophene sulfone No data available

Dichlorophenyl-Containing Bioactive Compounds

Dichlorophenyl groups are prevalent in pharmacologically active molecules. For example:

  • AM251 and rimonabant () are pyrazole-based cannabinoid receptor antagonists. Their dichlorophenyl groups contribute to hydrophobic interactions with CB1 receptors .
  • The target compound’s benzoxazole core may offer greater metabolic stability compared to pyrazole scaffolds, though receptor specificity could differ.

Table 2: Dichlorophenyl-Containing Compounds and Targets

Compound Core Structure Target/Activity
AM251 Pyrazole Cannabinoid receptor antagonist
Rimonabant Pyrazole CB1 antagonist
Target Compound Benzoxazole Hypothesized antimicrobial/receptor modulation

Key Insight : Dichlorophenyl substitution is a strategic choice for enhancing ligand-receptor binding in diverse scaffolds .

Furan-Carboxamide Analogs

The compound N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide () shares a furan-carboxamide moiety but differs in core structure (benzodioxine vs. benzoxazole). Benzodioxine derivatives are often associated with anti-inflammatory or CNS activity, whereas benzoxazoles are explored for antimicrobial and kinase inhibition .

Key Insight : The benzoxazole core in the target compound may confer distinct electronic properties compared to benzodioxine, influencing solubility and target selectivity.

Biological Activity

N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C18H14Cl2N2O3S
  • Molecular Weight : 392.29 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a furan ring, a benzoxazole moiety, and a dichlorophenyl group, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on polyazole derivatives found that related compounds showed antifungal activity against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum, with some derivatives being as effective as established antifungal drugs like ketoconazole and oxiconazole .

Anticancer Properties

Emerging studies suggest that benzoxazole derivatives possess anticancer properties. For instance, compounds containing benzoxazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific case studies have demonstrated that these compounds can target cancer cell lines effectively, although detailed studies on the specific compound are still limited.

Enzyme Inhibition

This compound is hypothesized to interact with specific enzymes involved in metabolic pathways. The inhibition of these enzymes could lead to altered cellular processes beneficial for therapeutic applications.

The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound may exert its effects through:

  • Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : The compound may inhibit specific enzymes critical for cellular metabolism or signal transduction pathways.

Table 1: Biological Activity Summary

Activity TypeEffectivenessReference
AntimicrobialEffective against certain fungi
AnticancerInduces apoptosis in cancer cellsEmerging Studies
Enzyme InhibitionPotentially inhibits metabolic enzymesHypothesized Mechanism

Table 2: Comparison with Related Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundYesYes
4-chloro-2-(1H-benzimidazol-2-yl)phenolModerateYes
5-nitrobenzoxazole derivativesYesEmerging Evidence

Case Studies

  • Antifungal Efficacy Study : A study conducted on polyazole derivatives demonstrated that certain structural modifications significantly enhanced antifungal activity against pathogenic fungi. The findings suggest that the presence of dichlorophenyl groups may play a crucial role in augmenting this activity .
  • Anticancer Research : Preliminary investigations into similar benzoxazole derivatives have indicated their potential in targeting breast cancer cell lines by inducing apoptosis. Further research is required to elucidate the exact pathways involved.

Q & A

Basic: What synthetic strategies are recommended for preparing N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide?

Answer:
The synthesis typically involves sequential heterocyclic ring formation and carbamothioylation. A three-step approach is common:

Benzoxazole Core Synthesis: React 2-amino-5-nitrobenzoxazole with 2,4-dichlorophenylacetic acid under cyclocondensation conditions (e.g., POCl₃ as a catalyst at 100–120°C for 8–12 hours) .

Carbamothioyl Introduction: Treat the intermediate with thiophosgene or Lawesson’s reagent in anhydrous THF to introduce the thiourea moiety.

Furan-2-carboxamide Coupling: Use EDCI/HOBt-mediated coupling with furan-2-carboxylic acid in DCM at room temperature for 18–24 hours .
Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Employ orthogonal analytical methods:

  • Purity: HPLC (C18 column, acetonitrile/water + 0.1% TFA, λ = 254 nm) with ≥95% purity threshold .
  • Structural Confirmation:
    • FT-IR: Confirm carbamothioyl (C=S, ~1240–1265 cm⁻¹) and amide (C=O, ~1650–1680 cm⁻¹) functionalities .
    • NMR: ¹H NMR should show furan protons (δ 6.4–7.6 ppm) and benzoxazole aromatic signals (δ 7.8–8.2 ppm). ¹³C NMR must resolve the thiourea carbon (δ ~175 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ matching C₁₉H₁₂Cl₂N₃O₂S (calc. ~440.0 Da).

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:
Focus on modifying key pharmacophores:

  • Benzoxazole Substituents: Replace 2,4-dichlorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Compare IC₅₀ values in cytotoxicity assays .
  • Carbamothioyl Linker: Substitute with urea or amide groups to assess hydrogen-bonding impact on target binding (e.g., kinase inhibition assays) .
  • Furan Ring: Test bioisosteres like thiophene or pyrrole to evaluate π-stacking interactions .
    Methodology: Use molecular docking (AutoDock Vina) to predict binding modes against targets like EGFR or tubulin, followed by in vitro validation .

Advanced: What experimental approaches resolve contradictions in reported anticancer activity data?

Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigate via:

  • Standardized Assays: Use identical cell lines (e.g., MCF-7, HepG2) and protocols (MTT assay, 48-hour incubation) .
  • Stability Testing: Incubate the compound in PBS/DMSO and analyze degradation products via LC-MS .
  • Orthogonal Bioassays: Compare apoptosis (Annexin V) vs. necrosis (LDH release) to clarify mechanisms .
    Example: If activity varies between labs, verify impurity profiles (e.g., residual solvents via GC-MS) .

Advanced: How can researchers elucidate the mechanism of action for this compound?

Answer:
Combine computational and experimental tools:

  • Target Identification: Perform kinome-wide profiling (KinomeScan) or thermal shift assays to identify binding proteins .
  • Pathway Analysis: Use RNA-seq or phosphoproteomics to map affected pathways (e.g., apoptosis, cell cycle) .
  • In Silico Studies: Molecular dynamics simulations (AMBER) to assess stability of compound-target complexes .
    Validation: Knockdown putative targets (siRNA) and measure rescue effects on cytotoxicity .

Basic: What solvents and conditions are optimal for in vitro solubility and stability?

Answer:

  • Solubility: DMSO (≥50 mg/mL stock) diluted in PBS (final DMSO ≤0.1%) .
  • Stability: Store lyophilized powder at -20°C. In solution, avoid prolonged exposure to light or pH >7.0 (hydrolysis risk) .
    Validation: Conduct stability-indicating HPLC every 24 hours under assay conditions .

Advanced: How to address low yields in the final coupling step of synthesis?

Answer:
Troubleshoot via:

  • Activation Reagents: Replace EDCI with HATU for better carbamothioyl coupling efficiency .
  • Solvent Optimization: Use DMF instead of DCM to improve intermediate solubility.
  • Temperature Control: Perform reactions under inert atmosphere (N₂) at 0°C to minimize side reactions .
    Characterization: Monitor intermediates by LC-MS to identify bottlenecks .

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